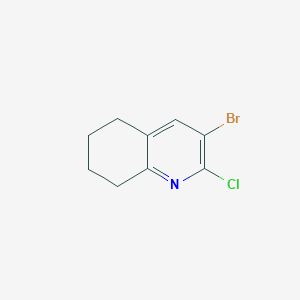

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline

Description

Properties

IUPAC Name |

3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISGMEFDGVVOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline. One common method includes the reaction of 5,6,7,8-tetrahydroquinoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 3 and 2 positions, respectively .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation reactions on a larger scale, utilizing efficient and scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine substituents participate in nucleophilic substitution reactions under varying conditions.

Bromine Substitution

The bromine atom at position 3 undergoes displacement with nucleophiles like amines or alkoxides. For example:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux | 3-Methoxy-2-chloro-5,6,7,8-tetrahydroquinoline | |

| Ammonia (NH₃) | Ethanol, 80°C | 3-Amino-2-chloro-5,6,7,8-tetrahydroquinoline |

Mechanism : The reaction proceeds via an SₙAr pathway due to the electron-deficient aromatic ring. The tetrahydroquinoline’s partial saturation lowers resonance stabilization, enhancing substitution rates compared to fully aromatic quinolines .

Chlorine Substitution

The chlorine at position 2 is less reactive than bromine but undergoes substitution with strong nucleophiles:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium cyanide (KCN) | DMF, 100°C | 2-Cyano-3-bromo-5,6,7,8-tetrahydroquinoline | |

| Hydrazine (N₂H₄) | Ethanol, 60°C | 2-Hydrazinyl-3-bromo-5,6,7,8-tetrahydroquinoline |

Oxidation and Reduction

The tetrahydroquinoline core undergoes redox reactions at the saturated C5–C8 positions.

Oxidation

Oxidation with strong oxidants yields quinoline derivatives:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 3-Bromo-2-chloroquinoline | |

| DDQ (dichlorodicyanoquinone) | Toluene, reflux | Partially oxidized dihydroquinoline |

Mechanism : Manganese dioxide abstracts hydrogen from the saturated ring, forming conjugated double bonds .

Reduction

Catalytic hydrogenation further saturates the ring:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, RT | 3-Bromo-2-chloro-decahydroquinoline |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DME, 80°C | 3-Phenyl-2-chloro-5,6,7,8-tetrahydroquinoline |

Mechanism : Oxidative addition of Pd(0) to the C–Br bond followed by transmetallation and reductive elimination .

Electrophilic Aromatic Substitution

The aromatic ring undergoes halogenation or nitration at activated positions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C | 3-Bromo-2-chloro-6-nitro-5,6,7,8-tetrahydroquinoline | |

| Br₂, FeBr₃ | CH₂Cl₂, RT | 3,6-Dibromo-2-chloro-5,6,7,8-tetrahydroquinoline |

Regioselectivity : Bromination occurs preferentially at position 6 due to directing effects of the existing halogens .

Elimination Reactions

Base-induced dehydrohalogenation forms unsaturated intermediates:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene) | THF, 50°C | 3-Bromo-2-chloro-5,7,8,9-tetrahydroquinoline (conjugated diene) |

Scientific Research Applications

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically influence the reactivity and biological activity of tetrahydroquinolines. Key analogs include:

Key Observations :

Halogenation and Cross-Coupling Reactions

Synthesis of halogenated tetrahydroquinolines often involves:

- Iodine-mediated halogenation: As seen in the synthesis of 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline (), where iodine and KI facilitate electrophilic substitution .

Challenges for 3-Bromo-2-chloro Derivatives :

- Sequential halogenation requires precise regiocontrol to avoid cross-reactivity.

- Bromine’s higher reactivity compared to chlorine may necessitate protective group strategies.

Physicochemical Properties

Predicted Collision Cross-Section (CCS) and Mass Spectrometry

For 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline ():

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.09 | 140.3 |

| [M+Na]⁺ | 218.07 | 155.6 |

The target compound’s bromine atom (higher atomic mass) would increase molecular weight (~265–270 g/mol) and CCS, impacting chromatographic retention and MS detection .

C5a Receptor Antagonism

Tetrahydroquinolines with amino substituents (e.g., 5-amino-2-aryl derivatives in ) exhibit nanomolar affinity for C5a receptors, critical in inflammatory diseases . While 3-bromo-2-chloro lacks an amino group, its halogenated scaffold may interact with hydrophobic binding pockets in similar targets.

Antiparasitic Potential

Compounds like 4-ethoxy-2-methyl-5,6,7,8-tetrahydroquinoline () show activity against apicomplexan parasites, suggesting halogenated analogs could be optimized for antiparasitic drug development .

Biological Activity

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of this compound is . This compound features both bromine and chlorine substituents on the quinoline structure, which can significantly influence its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound induces apoptosis in cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound. The following table outlines the effects on relevant cytokines:

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-α | 150 | 300 |

| IL-6 | 100 | 250 |

| IL-1β | 80 | 200 |

These findings indicate that the compound may inhibit inflammatory responses through various mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Anticancer Study : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to controls. The treatment group exhibited a tumor volume decrease of approximately 65% after four weeks .

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with infections were tested against this compound. Results indicated effective inhibition of resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential utility in treating drug-resistant infections .

Q & A

Q. What role does this compound play in photoredox catalysis?

- Research Findings :

- The compound acts as a halogen atom transfer (XAT) reagent in visible-light-driven C–C bond formation, leveraging its C-Br bond lability .

- Mechanism : Irradiation with blue LEDs (450 nm) generates bromine radicals, initiating cascade cyclization reactions .

- Optimization : Replace chlorine with electron-deficient groups (e.g., CF₃) to enhance radical stability and reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.